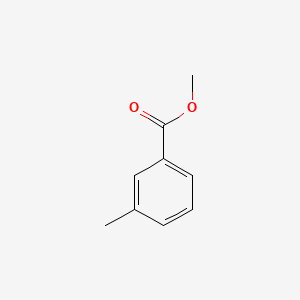

Methyl 3-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXCDEMFNPKOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059196 | |

| Record name | Benzoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl 3-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl 3-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-36-5 | |

| Record name | Benzoic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL M-TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Z76VHS8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl 3-Methylbenzoate from 3-Methylbenzoic Acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-methylbenzoate (B1238549) from 3-methylbenzoic acid via Fischer esterification. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the underlying chemical principles, a detailed experimental protocol, and expected outcomes. All quantitative data is presented in tabular format for clarity and ease of comparison. Additionally, a logical workflow of the synthesis is provided as a Graphviz diagram.

Introduction

Methyl 3-methylbenzoate is an ester compound with applications in flavorings, fragrances, and as an intermediate in the synthesis of more complex organic molecules. The most common and direct method for its preparation is the Fischer esterification of 3-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid. This reaction is a reversible process, and to achieve a high yield of the ester, the equilibrium is shifted towards the product side, often by using an excess of one of the reactants, in this case, methanol.[1][2]

Reaction and Mechanism

The overall reaction involves the condensation of 3-methylbenzoic acid and methanol to form this compound and water.

Reaction: 3-Methylbenzoic Acid + Methanol ⇌ this compound + Water

The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol molecule.[1][3] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.

Experimental Protocol: Fischer Esterification of 3-Methylbenzoic Acid

This protocol is based on established methods for Fischer esterification of benzoic acid and its derivatives.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylbenzoic Acid | 136.15[4] | 10.0 g | 0.0734 |

| Methanol | 32.04 | 30 mL | 0.741 |

| Concentrated Sulfuric Acid | 98.08 | 1.5 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 5% Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Anhydrous Sodium Sulfate (B86663) | 142.04 | As needed | - |

3.2. Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator

-

Distillation apparatus

3.3. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine 10.0 g of 3-methylbenzoic acid and 30 mL of methanol. Swirl the flask to dissolve the acid.

-

Catalyst Addition: Carefully add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.[1]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of cold water.

-

Rinse the reaction flask with 30 mL of diethyl ether and add this to the separatory funnel.

-

Shake the funnel vigorously, venting frequently to release any pressure.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid. Check the aqueous layer with litmus (B1172312) paper to ensure it is basic.

-

Wash the organic layer with 25 mL of saturated sodium chloride solution (brine).

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Decant or filter the dried solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator.

-

-

Purification (Optional): The crude this compound can be further purified by distillation if necessary. Collect the fraction boiling at approximately 215-217 °C.

Data Presentation

Table 1: Physical Properties of Reactant and Product

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3-Methylbenzoic Acid | 136.15[4] | 108-111[4] | 263[4][5] | 1.054[5] |

| This compound | 150.17 | N/A | 215-217 | 1.063[6] |

Table 2: Expected Yield Calculation

| Molar Mass ( g/mol ) | Mass (g) | Moles | |

| Limiting Reactant: 3-Methylbenzoic Acid | 136.15 | 10.0 | 0.0734 |

| Product: this compound | 150.17 | 11.02 | 0.0734 |

| Theoretical Yield | 11.02 g |

Note: The actual yield will be lower than the theoretical yield due to the equilibrium nature of the reaction and potential losses during work-up and purification.

Visualizations

Diagram 1: Fischer Esterification Reaction Pathway

Caption: Reaction mechanism for the Fischer esterification of 3-methylbenzoic acid.

Diagram 2: Experimental Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Considerations

-

3-Methylbenzoic Acid: Causes serious eye irritation.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 3-methylbenzoic acid via Fischer esterification is a robust and well-established method. By following the detailed protocol provided in this guide, researchers can reliably produce the desired ester. Careful control of reaction conditions and a thorough work-up procedure are essential for achieving a good yield and high purity of the final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate (B1238549), also known as methyl m-toluate, is an organic compound classified as an ester.[1][2] With the chemical formula C₉H₁₀O₂, it is a derivative of benzoic acid.[1][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its chemical reactivity. The information presented is intended for professionals in research, science, and drug development who may utilize this compound as a solvent, fragrance ingredient, or as an intermediate in organic synthesis.[4]

Physical Properties

Methyl 3-methylbenzoate is a clear, colorless to pale yellow liquid at room temperature.[5][6] It is characterized by its insolubility in water but is soluble in organic solvents such as ethanol (B145695) and ether.[5][6][7] A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [5] |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| Boiling Point | 221.0 °C @ 760 mmHg | [3] |

| 113 °C @ 27 mmHg | [5] | |

| Density | 1.063 g/mL at 25 °C | [5] |

| 1.062 - 1.065 g/cm³ @ 20.00 °C | [3] | |

| Refractive Index (n²⁰/D) | 1.516 | [5] |

| 1.515 - 1.517 @ 20.00 °C | [3] | |

| Flash Point | 95 °C (203 °F) | [5] |

| 95.56 °C (204.00 °F) TCC | [3] | |

| Water Solubility | Insoluble | [5] |

| 326.4 mg/L @ 25 °C (estimated) | [3] | |

| Vapor Pressure | 0.10 mmHg @ 25 °C (estimated) | [3] |

| 0.16 mmHg | [2] | |

| LogP (o/w) | 2.770 | [3][5] |

Chemical Properties and Spectroscopic Data

The chemical identity of this compound is well-established through various identifiers and extensive spectroscopic analysis.

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 99-36-5[1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | Methyl m-toluate, 3-Methylbenzoic acid methyl ester, m-Toluic acid methyl ester[1][2] |

| InChI Key | CPXCDEMFNPKOEF-UHFFFAOYSA-N[8][9] |

| SMILES | CC1=CC(=CC=C1)C(=O)OC[2] |

Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Observed Peaks |

| ¹H NMR | Spectra available in CDCl₃. Characteristic peaks for aromatic protons, methyl ester protons, and the ring-substituted methyl protons are observed.[8] |

| IR Spectroscopy | The spectrum shows characteristic absorption bands for C=O stretching of the ester group, C-O stretching, and aromatic C-H vibrations.[9][10] |

| Mass Spectrometry (MS) | The mass spectrum (electron ionization) shows a molecular ion peak corresponding to its molecular weight.[1][11] |

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional components: the aromatic ring and the ester group.

-

Aromatic Ring Reactivity (Electrophilic Aromatic Substitution): The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position.[12] A prime example of this reactivity is the nitration reaction, where treatment with a mixture of nitric acid and sulfuric acid yields methyl 3-methyl-5-nitrobenzoate. The reaction is regioselective due to the directing effect of both the methyl (ortho-, para-directing) and the ester (meta-directing) groups.

-

Ester Group Reactivity: The ester functional group is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction is hydrolysis, which can be catalyzed by either acid or base.[13]

-

Base-catalyzed hydrolysis (Saponification): This reaction is effectively irreversible and yields methanol (B129727) and the corresponding carboxylate salt (sodium 3-methylbenzoate if NaOH is used).

-

Acid-catalyzed hydrolysis: This is a reversible process that yields 3-methylbenzoic acid and methanol. The mechanism is the reverse of the Fischer esterification.[14]

-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 3-methylbenzoic acid and methanol using an acid catalyst.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 1-2 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Characterization by Spectroscopy

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[15]

-

Infrared (IR) Spectroscopy: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry (MS): Introduce a diluted sample of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. Use Electron Ionization (EI) to generate the mass spectrum.

Caption: General workflow for spectroscopic characterization of this compound.

Representative Reaction: Nitration

This protocol details the nitration of an aromatic ester, a representative electrophilic aromatic substitution reaction.[12] The procedure for methyl benzoate (B1203000) is described and is analogous for this compound.

Methodology:

-

Preparation of Nitrating Mixture: In a flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.[16]

-

Reaction Setup: In a separate round-bottom flask, dissolve this compound in concentrated sulfuric acid. Cool this solution in an ice bath to below 10 °C.[16][17]

-

Reagent Addition: While stirring vigorously and maintaining the low temperature, add the cold nitrating mixture dropwise to the ester solution.[16] The temperature should be kept between 5-15 °C.[18]

-

Reaction: After the addition is complete, continue stirring in the ice bath for a short period (e.g., 15 minutes).[18]

-

Isolation: Carefully pour the reaction mixture onto crushed ice. The solid nitrated product will precipitate.[12][18]

-

Purification: Collect the solid product by suction filtration and wash it with cold water. The crude product can be purified by recrystallization, typically from an ethanol/water mixture.[12]

Caption: Relationship between molecular structure and key spectroscopic signals.

References

- 1. Benzoic acid, 3-methyl-, methyl ester [webbook.nist.gov]

- 2. Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 3-methyl benzoate, 99-36-5 [thegoodscentscompany.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 99-36-5 [m.chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound(99-36-5) 1H NMR [m.chemicalbook.com]

- 9. This compound(99-36-5) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 13. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. rsc.org [rsc.org]

- 16. issr.edu.kh [issr.edu.kh]

- 17. youtube.com [youtube.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

Methyl 3-methylbenzoate (CAS 99-36-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate (B1238549), also known as methyl m-toluate, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1] This colorless liquid possesses a fruity, sweet odor and is utilized in various industrial and research applications.[2][3] It serves as a fragrance and flavoring agent, a solvent in chemical reactions, and a key intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][3] This technical guide provides an in-depth overview of methyl 3-methylbenzoate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, spectroscopic data, and a summary of its known and potential biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound is characterized by a methyl group and a methyl ester group attached to a benzene (B151609) ring at the meta position relative to each other.[3] It is sparingly soluble in water but miscible with many organic solvents.[2][3] A summary of its key quantitative data is presented in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 99-36-5 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Fruity, sweet | [2][3] |

| Boiling Point | 113 °C at 27 mmHg | [5] |

| Density | 1.063 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.516 | |

| Solubility | Insoluble in water | |

| Flash Point | 95 °C |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methyl ester protons, and the methyl group on the benzene ring. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons (with distinct shifts due to substitution), the methyl ester carbon, and the ring-substituted methyl carbon. |

| Infrared (IR) | Characteristic absorptions for C=O stretching of the ester, C-O stretching, and aromatic C-H stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of 3-methylbenzoic acid (m-toluic acid) with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[6][7][8]

Materials:

-

3-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Dichloromethane (or other suitable extraction solvent)

-

0.6 M aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

-

In a round-bottomed flask, combine 3-methylbenzoic acid and an excess of anhydrous methanol (e.g., for every 1 gram of acid, use approximately 4-8 mL of methanol).[6][8]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., for every 20 mL of methanol, add 1 mL of concentrated H₂SO₄).[6]

-

Add a few boiling chips and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain the reflux for 1-4 hours.[6][7]

-

After reflux, cool the reaction mixture to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing water.

-

Extract the product into an organic solvent like dichloromethane. Shake the funnel, venting frequently, and then separate the organic layer.[8]

-

Wash the organic layer sequentially with water, 0.6 M sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), and finally with brine.[8]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation to yield pure this compound.[3]

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons will appear as a complex multiplet in the aromatic region. The singlet for the methyl ester protons (-OCH₃) will be located upfield, and the singlet for the methyl group attached to the benzene ring (-CH₃) will be at a slightly different chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group will have the largest chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents. The methyl ester carbon and the ring-attached methyl carbon will be found at lower chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A strong absorption band will be observed for the C=O stretch of the ester. Other characteristic bands include C-O stretching and aromatic C-H stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (150.17 g/mol ). The fragmentation pattern can provide further structural information.

Biological Activity and Drug Development Potential

While this compound itself has not been extensively studied for its specific biological activities in the context of drug development, research on structurally related benzoic acid and benzoate (B1203000) derivatives provides some insights into its potential pharmacological relevance.

-

Antifungal Activity: Derivatives of 3-methyl-4-nitrobenzoic acid have been synthesized and evaluated for their antifungal properties against various Candida strains.[5] Notably, methyl 3-methyl-4-nitrobenzoate demonstrated significant antifungal activity, suggesting that the this compound scaffold could be a starting point for developing new antifungal agents.[5]

-

Anti-sickling Properties: Certain benzoic acid derivatives have been investigated for their ability to prevent the polymerization of sickle hemoglobin, a key pathological event in sickle cell disease. The structure-activity relationship studies in this area indicate that the electronic and steric properties of substituents on the benzene ring are crucial for activity.

-

Cytotoxicity: Studies on methyl benzoate (the parent compound without the 3-methyl group) have evaluated its cytotoxicity against various human cell lines.[9][10][11] These studies provide a baseline for understanding the potential cellular effects of benzoate esters. The toxicity of these compounds appears to be modest, which is a consideration for their use in consumer products and as potential pharmaceutical scaffolds.[10][11]

-

Enzyme Inhibition and Receptor Binding: The biological activity of many small molecules is mediated through their interaction with enzymes or receptors. While there is no specific data for this compound, the general structure of benzoic acid derivatives allows for a wide range of modifications to target specific biological pathways. For instance, some benzoic acid derivatives have been shown to modulate the activity of the proteostasis network, which is implicated in aging and various diseases.[12]

The "magic methyl" effect in drug discovery highlights how the addition of a methyl group can significantly impact a molecule's pharmacological properties, including its binding affinity, metabolic stability, and selectivity.[13] The 3-methyl group in this compound could therefore play a crucial role in its interaction with biological targets.

Further research is warranted to explore the specific biological activities of this compound and its potential as a lead compound in drug discovery programs.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It can cause skin and eye irritation, and may cause respiratory irritation.[2][14] It is harmful if swallowed. When handling this compound, it is essential to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[14] Work should be conducted in a well-ventilated area or a fume hood.[14]

Conclusion

This compound (CAS 99-36-5) is a versatile aromatic ester with established applications in various industries. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic characteristics. While its specific biological activities in drug development are not yet well-defined, the known activities of structurally related compounds suggest that it may be a valuable scaffold for further investigation in areas such as antifungal and other therapeutic applications. As with any chemical, proper safety precautions must be observed during its handling and use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 3-acetyl-5-methylbenzoate | Benchchem [benchchem.com]

- 3. chemhume.co.uk [chemhume.co.uk]

- 4. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. methyl benzoate, 93-58-3 [thegoodscentscompany.com]

"1H NMR spectrum of methyl 3-methylbenzoate"

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-methylbenzoate (B1238549)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-methylbenzoate. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding spectral signals.

Spectral Data Summary

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the methyl and methoxycarbonyl substituents on the benzene (B151609) ring. The quantitative data, compiled from various sources, are summarized in the table below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl3) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |

| H-2 | ~7.82 | Singlet (or narrow triplet) | 1H | - |

| H-4 | ~7.33 | Triplet | 1H | ~7.6 |

| H-5 | ~7.33 | Multiplet | 1H | - |

| H-6 | ~7.80 | Doublet of doublets | 1H | ~7.6, ~1.5 |

| O-CH3 (Ester) | ~3.91 | Singlet | 3H | - |

| Ar-CH3 (Aromatic) | ~2.41 | Singlet | 3H | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.[1][2]

Experimental Protocol

This section outlines a standard procedure for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

Insertion and Locking: Insert the sample into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical spectral lines.

-

Acquisition Parameters (Typical for 400 MHz):

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical).

-

Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Coupling Constant Measurement: Measure the J-coupling constants for the multiplets.

Visualization of Proton Environments and NMR Signals

The following diagrams illustrate the molecular structure of this compound and the logical relationship between its distinct proton environments and their corresponding signals in the 1H NMR spectrum.

Caption: Molecular structure and 1H NMR signal assignments for this compound.

Caption: Experimental workflow for 1H NMR analysis.

References

Technical Guide: 13C NMR Spectral Data for Methyl 3-Methylbenzoate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) spectral data for methyl 3-methylbenzoate (B1238549). Due to the absence of a publicly available, assigned dataset for methyl 3-methylbenzoate in the conducted research, this document presents data for the closely related isomer, methyl 4-methylbenzoate, as an illustrative example. The experimental protocols and data interpretation workflows described are fully applicable to the analysis of this compound.

Data Presentation

The following table summarizes the 13C NMR spectral data for methyl 4-methylbenzoate , recorded in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).[1]

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | 167.1 |

| Aromatic Carbon (C4) | 143.4 |

| Aromatic Carbon (C2, C6) | 129.5 |

| Aromatic Carbon (C3, C5) | 129.0 |

| Aromatic Carbon (C1) | 127.3 |

| Methoxy Carbon (-OCH3) | 51.8 |

| Methyl Carbon (-CH3) | 21.5 |

Note: The data presented is for methyl 4-methylbenzoate, as a complete, assigned dataset for this compound was not available in the searched sources. The assignments are based on typical chemical shifts for substituted benzene (B151609) derivatives.[1]

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is fundamental for structural elucidation. The following is a typical experimental protocol for analyzing a small organic molecule like this compound.

1. Sample Preparation:

-

Approximately 10-20 mg of the this compound sample is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent.

-

The most common solvent for this type of compound is deuterated chloroform (CDCl3).

-

A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

The solution is then transferred to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiments are typically performed on a 200 MHz or 400 MHz NMR spectrometer, which corresponds to a 13C frequency of 50 MHz or 100 MHz, respectively.[1]

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3).

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

-

A standard proton-decoupled 13C NMR pulse sequence is used.

-

Key acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 to 4096 (or more, depending on sample concentration) to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software.

-

Processing steps include:

-

Fourier Transformation: To convert the time-domain signal (FID) to a frequency-domain spectrum.

-

Phasing: To correct the phase of the spectral lines.

-

Baseline Correction: To ensure a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the acquisition and interpretation of 13C NMR spectral data for a compound such as this compound.

Caption: Workflow for 13C NMR analysis of this compound.

References

In-Depth Technical Guide: FTIR Spectrum Analysis of Methyl 3-Methylbenzoate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of methyl 3-methylbenzoate (B1238549), tailored for researchers, scientists, and professionals in drug development. It details the vibrational modes, experimental protocols, and a logical workflow for spectral analysis.

Core Analysis: Vibrational Frequency Assignments

The FTIR spectrum of methyl 3-methylbenzoate reveals key functional groups and structural features. The principal absorption bands are summarized in the table below. These assignments are derived from established group frequency correlations and analysis of spectral data for aromatic esters.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3060 - 3030 | Medium | C-H Stretching | Aromatic (Ar-H) |

| ~2955 | Medium | Asymmetric C-H Stretching | Methyl (ester, -OCH₃) |

| ~2925 | Medium | Asymmetric C-H Stretching | Methyl (aromatic, -CH₃) |

| ~2850 | Weak | Symmetric C-H Stretching | Methyl (ester, -OCH₃) |

| ~1720 | Strong | C=O Stretching | Ester |

| ~1610, ~1590, ~1485 | Medium-Weak | C=C Stretching | Aromatic Ring |

| ~1450 | Medium | Asymmetric C-H Bending | Methyl (-CH₃ and -OCH₃) |

| ~1375 | Medium-Weak | Symmetric C-H Bending | Methyl (-CH₃) |

| ~1250 | Strong | Asymmetric C-O-C Stretching | Ester |

| ~1120 | Strong | Symmetric C-O-C Stretching | Ester |

| ~750 | Strong | C-H Out-of-Plane Bending | Aromatic (meta-disubstituted) |

Note: The exact peak positions can vary slightly based on the experimental conditions and instrumentation.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the methodology for obtaining a high-quality FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for neat liquid samples.[1]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal[1]

Procedure:

-

Instrument Preparation and Background Scan:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.[2]

-

Acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[2]

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[2]

-

-

Spectrum Acquisition:

-

Initiate the sample scan. For a typical analysis, the following parameters are recommended:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)[2]

-

-

-

Data Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Compare the obtained spectrum with reference spectra or the data provided in this guide to confirm the identity and purity of the sample.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.[2]

-

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a liquid sample like this compound.

Caption: Workflow for FTIR analysis of a liquid sample.

Key Spectral Features and Interpretation

The FTIR spectrum of this compound is dominated by several strong absorption bands that are characteristic of aromatic esters.

-

Carbonyl (C=O) Stretching: The most intense and easily identifiable peak is the carbonyl stretch, which appears around 1720 cm⁻¹. The position of this band is indicative of a conjugated ester, where the carbonyl group is attached to the aromatic ring.[3]

-

Carbon-Oxygen (C-O) Stretching: Two strong bands are observed in the 1300-1100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the C-O-C bond of the ester group.[3] The strong absorption at approximately 1250 cm⁻¹ is particularly characteristic.

-

Aromatic and Aliphatic C-H Vibrations:

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. This includes C-C stretching vibrations of the aromatic ring and C-H bending vibrations. The strong out-of-plane C-H bending vibration around 750 cm⁻¹ is characteristic of a meta-disubstituted benzene (B151609) ring.[3]

References

An In-depth Technical Guide to the Solubility of Methyl 3-Methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3-methylbenzoate (B1238549), a key intermediate in various chemical syntheses. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents qualitative solubility information, a representative table of quantitative solubility, and detailed experimental protocols for solubility determination.

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a liquid solute like methyl 3-methylbenzoate, miscibility with the solvent is a key factor. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity. This compound, an ester with both a nonpolar aromatic ring and a polar ester group, exhibits a range of solubilities in different organic solvents.

Qualitative Solubility Profile

This compound is generally characterized as being soluble in most common organic solvents and poorly soluble or insoluble in water. This is consistent with its chemical structure, which imparts a significant degree of nonpolar character.

-

High Solubility: Expected in aromatic and chlorinated hydrocarbons, ethers, and ketones due to favorable intermolecular interactions.

-

Good Solubility: Expected in alcohols, although the polarity of the alcohol will influence the extent of solubility.

-

Poor Solubility: Expected in highly polar solvents like water and glycerol.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100 g solvent) |

| Methanol | 25 | 0.25 | 117.3 |

| 40 | 0.40 | 250.3 | |

| Ethanol | 25 | 0.35 | 194.8 |

| 40 | 0.50 | 461.5 | |

| Acetone | 25 | Miscible | Miscible |

| 40 | Miscible | Miscible | |

| Ethyl Acetate | 25 | Miscible | Miscible |

| 40 | Miscible | Miscible | |

| Toluene | 25 | Miscible | Miscible |

| 40 | Miscible | Miscible | |

| Hexane | 25 | 0.15 | 29.3 |

| 40 | 0.28 | 65.2 |

Note: This table is an illustrative example. Actual values should be determined experimentally.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for accurately determining the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining the equilibrium solubility of a compound in a solvent.[1][2][3][4][5]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of an excess of the solute is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the mixtures at a constant speed to facilitate dissolution. The equilibration time can vary, but a period of 24 to 72 hours is typically sufficient to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. To ensure complete separation of the excess solute, centrifugation of the vials may be necessary.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved micro-droplets.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method as described below.

Analytical Methods for Concentration Determination

a) Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation.[6][7][8]

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without loss of the solute.

-

Once all the solvent has been removed, reweigh the vial containing the this compound residue.

-

The mass of the dissolved this compound can be calculated by the difference in weight. The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

-

Express the solubility in the desired units (e.g., g/100 g solvent or mole fraction).

b) UV-Vis Spectroscopy

This method is suitable for aromatic compounds like this compound that exhibit UV absorbance.[9][10][11]

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan it using a UV-Vis spectrophotometer to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Analytical methods for determining the concentration of the saturated solution.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. scielo.br [scielo.br]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 11. improvedpharma.com [improvedpharma.com]

"methyl 3-methylbenzoate stability and storage conditions"

An In-depth Technical Guide to the Stability and Storage of Methyl 3-Methylbenzoate (B1238549)

For professionals in research, science, and drug development, a thorough understanding of the stability and storage requirements of chemical compounds is paramount to ensure experimental accuracy, product integrity, and safety. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 3-methylbenzoate.

Chemical Stability

This compound is a generally stable organic compound under normal handling and storage conditions.[1] However, its stability can be compromised by exposure to specific environmental factors, including heat, moisture, and incompatible materials. The primary degradation pathways for this ester are hydrolysis and oxidation.

1.1. Hydrolytic Stability

As an ester, this compound is susceptible to hydrolysis, a reaction in which the ester bond is cleaved by water to form 3-methylbenzoic acid and methanol.[2][3] This process can be catalyzed by both acids and bases.[3]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to form a carboxylate salt and methanol.[4] The rate of alkaline hydrolysis is influenced by the solvent system.[5]

1.2. Oxidative Stability

This compound can be degraded by strong oxidizing agents.[1][6][7] Oxidation can potentially target the methyl group on the benzene (B151609) ring or other parts of the molecule, leading to the formation of various degradation products.

1.3. Thermal and Photolytic Stability

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][6][8] Room temperature is generally acceptable.[8] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated area.[1][6][9] | To prevent the accumulation of potentially harmful vapors. |

| Container | Keep in a tightly sealed, original container.[1][6][9] | To prevent contamination and exposure to moisture and air. |

| Light Exposure | Protect from light. | To prevent potential photolytic degradation. |

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and degradation, this compound should be stored away from the following:

Under normal storage conditions, hazardous decomposition is not expected.[1] In the event of a fire, thermal decomposition may produce hazardous products such as carbon monoxide and carbon dioxide.[6]

Experimental Protocols for Stability Assessment

Detailed experimental stability studies for this compound are not widely published. However, a generalized forced degradation study can be conducted to assess its stability profile. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

4.1. General Experimental Workflow

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. zenodo.org [zenodo.org]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound CAS#: 99-36-5 [m.chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Synthesis and Characterization of Methyl m-Toluate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl m-toluate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document outlines a detailed experimental protocol for its preparation via Fischer esterification, presents its key physicochemical and spectroscopic data in a structured format, and illustrates the overall workflow from synthesis to characterization.

Physicochemical Properties

Methyl m-toluate, also known as methyl 3-methylbenzoate, is a colorless liquid.[1] Its fundamental physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 3-toluate, m-Toluic acid methyl ester | [2] |

| CAS Number | 99-36-5 | [2][3] |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 95 °C @ 15 mmHg | |

| Refractive Index | 1.5140-1.5180 @ 20 °C | [1] |

Synthesis of Methyl m-Toluate via Fischer Esterification

The most common and efficient method for the synthesis of methyl m-toluate is the Fischer esterification of m-toluic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removal of water as it is formed.

Experimental Protocol

Materials:

-

m-Toluic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine m-toluic acid and an excess of methanol (typically 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl m-toluate.

-

Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure.

Characterization Data

The structure and purity of the synthesized methyl m-toluate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | m | 2H | Aromatic protons (ortho to -COOCH₃) |

| ~7.3 | m | 2H | Aromatic protons (meta and para to -COOCH₃) |

| 3.89 | s | 3H | -OCH₃ (methyl ester) |

| 2.39 | s | 3H | Ar-CH₃ (aromatic methyl) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~138 | Aromatic C (quaternary, attached to -CH₃) |

| ~133 | Aromatic C-H |

| ~130 | Aromatic C (quaternary, attached to -COOCH₃) |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~52 | -OCH₃ (methyl ester) |

| ~21 | Ar-CH₃ (aromatic methyl) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 150 | Molecular ion [M]⁺ |

| 119 | [M - OCH₃]⁺ |

| 91 | [M - COOCH₃]⁺ (tropylium ion) |

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of methyl m-toluate.

Caption: Synthesis workflow for methyl m-toluate.

Caption: Characterization workflow for methyl m-toluate.

References

Methyl 3-Methylbenzoate as a Fragrance Ingredient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylbenzoate (B1238549) is an aromatic ester utilized in the fragrance industry for its characteristic sweet, fruity, and floral odor profile. This technical guide provides an in-depth review of its chemical and physical properties, fragrance characteristics, and a comprehensive evaluation of its safety profile based on available data and read-across from structurally related compounds. Detailed experimental protocols for key safety and analytical assessments are provided, alongside visualizations of metabolic pathways and experimental workflows to support research and development activities. All quantitative data is summarized for ease of comparison.

Chemical and Physical Properties

Methyl 3-methylbenzoate, also known as methyl m-toluate, is a colorless liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl m-toluate, 3-Methylbenzoic acid methyl ester | [1] |

| CAS Number | 99-36-5 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 221 °C at 760 mmHg | |

| Density | ~1.063 g/mL at 25 °C | |

| Vapor Pressure | 0.1 mmHg at 25 °C (estimated) | |

| Solubility | Insoluble in water |

Fragrance Profile

This compound is valued in perfumery for its pleasant aromatic profile.

| Characteristic | Description | Reference |

| Odor Description | Sweet, fruity, with floral undertones | [2] |

| Use in Fragrance | Used in various fragrance compositions for perfumes, colognes, and personal care products to enhance the overall scent. | [2] |

Synthesis of this compound

A standard laboratory-scale synthesis of this compound is achieved via Fischer esterification of 3-methylbenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbenzoic acid (1.0 equivalent), anhydrous methanol (5.0-10.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Safety Assessment

A comprehensive safety assessment of fragrance ingredients is critical. This section outlines the key toxicological endpoints and provides available data. Due to the limited publicly available data for this compound, a read-across approach utilizing data from structurally similar analogues, such as methyl benzoate (B1203000) and ethyl benzoate, is employed.

Dermal Sensitization

Skin sensitization is a key endpoint for topically applied substances. The potential of a substance to induce skin sensitization is often evaluated using the murine Local Lymph Node Assay (LLNA), which determines the EC3 value (the concentration required to produce a three-fold stimulation of lymphocyte proliferation). The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that can also be used to predict sensitization potential.

Quantitative Data for Structural Analogues

| Compound | LLNA EC3 Value (%) | DPRA Reactivity | Reference |

| Methyl Benzoate | >50 (Not a sensitizer) | Not Available | [3][4] |

| Ethyl Benzoate | Not Available | Not Available | [5][6] |

Note: Specific quantitative data for this compound is not publicly available. The data for methyl benzoate suggests a low potential for skin sensitization.

Experimental Protocol: Local Lymph Node Assay (LLNA) - OECD 429

-

Animal Model: Typically, female CBA/J mice are used.

-

Dose Preparation and Application: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at a minimum of three concentrations. A volume of 25 µL is applied to the dorsal surface of each ear for three consecutive days. Control animals are treated with the vehicle alone.

-

Proliferation Assessment: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared and the DNA is precipitated. The incorporation of ³H-thymidine is measured by a scintillation counter as disintegrations per minute (DPM).

-

Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. The EC3 value is then calculated as the concentration of the test substance required to produce an SI of 3.

Phototoxicity

Phototoxicity is an adverse skin reaction triggered by the combination of a chemical and exposure to light. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD 432) is a standard method for its assessment.

Quantitative Data for Structural Analogues

| Compound | 3T3 NRU Phototoxicity Assay (OECD 432) | Reference |

| Methyl Benzoate | Not expected to be phototoxic (based on UV/Vis spectra) | [7] |

| Ethyl Benzoate | Not expected to be phototoxic (based on UV/Vis spectra) |

Note: Specific phototoxicity data for this compound is not publicly available. Based on the assessment of its analogue, methyl benzoate, it is not expected to be phototoxic as it lacks a significant chromophore that absorbs in the UVA/UVB range.

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test - OECD 432

-

Cell Culture: Balb/c 3T3 fibroblasts are cultured to form a monolayer in 96-well plates.

-

Treatment: The cells are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour). Two plates are prepared for each set of concentrations.

-

Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation, while the other plate is kept in the dark as a control.

-

Incubation and Staining: Following irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for 24 hours. Subsequently, the cells are incubated with Neutral Red, a vital dye that is taken up by viable cells.

-

Measurement and Data Analysis: The amount of Neutral Red absorbed by the cells is quantified by spectrophotometry. The IC50 values (concentration causing 50% reduction in viability) are determined for both the irradiated (+UV) and non-irradiated (-UV) conditions. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than 5 is typically indicative of phototoxic potential.[8]

Metabolism and Potential Signaling Pathways

The metabolism of benzoate esters in humans is an important consideration for assessing their systemic effects. While specific data on this compound is limited, studies on benzoate metabolism by the human gut microbiome provide relevant insights.

The human gut microbiome is capable of metabolizing benzoates through both aerobic and anaerobic pathways. A key aerobic pathway is the beta-ketoadipate pathway, which proceeds via the formation of protocatechuate.[3][9] This pathway ultimately leads to the degradation of the aromatic ring and the formation of intermediates that can enter central metabolism.

The initial step in the metabolism of this compound in humans is likely the hydrolysis of the ester bond by esterases, primarily in the liver, to form 3-methylbenzoic acid and methanol. The 3-methylbenzoic acid can then be conjugated with glycine (B1666218) and excreted, or it may undergo further metabolism by the gut microbiome.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Update to RIFM fragrance ingredient safety assessment, methyl benzoate, CAS Registry Number 93-58-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update to RIFM fragrance ingredient safety assessment, ethyl benzoate, CAS Registry Number 93-89-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RIFM fragrance ingredient safety assessment, ethyl benzoate, CAS Registry Number 93-89-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Role of Methyl 3-Methylbenzoate in Pharmaceutical Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate (B1238549), also known as methyl m-toluate, is an aromatic ester that serves as a versatile building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a methyl ester and a methyl group on the benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of methyl 3-methylbenzoate, its applications in pharmaceutical production with a focus on specific drug examples, and the biological pathways associated with these pharmaceuticals.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 3-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1]

Experimental Protocol: Fischer Esterification of 3-Methylbenzoic Acid

Objective: To synthesize this compound from 3-methylbenzoic acid and methanol.

Materials:

-

3-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

0.6 M aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask, combine 3-methylbenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Attach a reflux condenser and heat the mixture to reflux for approximately 45-60 minutes.[2]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

-

Rinse the reaction flask with dichloromethane and add it to the separatory funnel.

-

Extract the this compound into the organic layer by shaking the funnel, venting frequently.

-